Ano1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H14ClN3O2S2 |

|---|---|

Molecular Weight |

379.9 g/mol |

IUPAC Name |

2-[(4-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

InChI |

InChI=1S/C16H14ClN3O2S2/c17-9-6-4-8(5-7-9)14(22)19-16(23)20-15-12(13(18)21)10-2-1-3-11(10)24-15/h4-7H,1-3H2,(H2,18,21)(H2,19,20,22,23) |

InChI Key |

OZBIYLGREOSUQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Ano1-IN-2: A Technical Guide to its Mechanism of Action as an Anoctamin-1 (ANO1) Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a pivotal role in a multitude of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2] Its dysregulation has been implicated in various pathologies, most notably in the proliferation and metastasis of several cancers, including glioblastoma. Ano1-IN-2 has emerged as a selective inhibitor of the ANO1 channel, demonstrating significant potential in preclinical studies for its anti-tumorigenic properties. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on cellular processes and the underlying signaling pathways. While the precise binding site of this compound on the ANO1 protein is not yet fully elucidated, this document synthesizes the current understanding of its inhibitory action and its consequences on cellular function, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Selective Blockade of the ANO1 Channel

This compound functions as a selective blocker of the ANO1 calcium-activated chloride channel.[3] This inhibitory action disrupts the normal flow of chloride ions across the cell membrane, which is a critical process for various cellular functions. The selectivity of this compound for ANO1 over other members of the anoctamin family, such as ANO2, underscores its potential as a targeted therapeutic agent.[3]

Quantitative Inhibition Profile

The inhibitory potency of this compound has been quantified through electrophysiological studies, with the half-maximal inhibitory concentration (IC50) serving as a key metric.

| Target | IC50 (µM) | Reference |

| Anoctamin-1 (ANO1) | 1.75 | [3] |

| Anoctamin-2 (ANO2) | 7.43 |

Effects on Cellular Processes in Glioblastoma

This compound has demonstrated significant anti-cancer effects in glioblastoma cell lines, primarily by inhibiting key processes involved in tumor progression.

Inhibition of Cell Proliferation

This compound strongly suppresses the proliferation of glioblastoma cells. This effect is attributed to the disruption of chloride homeostasis, which is crucial for cell cycle progression and volume regulation.

Attenuation of Cell Migration and Invasion

A hallmark of glioblastoma is its highly invasive nature. This compound has been shown to significantly suppress the migration and invasion of glioblastoma cells, such as the U251 cell line, at a concentration of 10 µM. This suggests that ANO1 channel activity is critical for the cellular machinery that drives cancer cell motility.

Putative Signaling Pathways Modulated by this compound

The inhibition of the ANO1 channel by this compound is believed to impact several downstream signaling pathways that are crucial for tumorigenesis. While direct evidence linking this compound to the modulation of these pathways is still emerging, the known functions of ANO1 provide a strong basis for these hypotheses.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a key driver of cell proliferation and survival in many cancers, including glioblastoma. ANO1 has been shown to interact with and promote the phosphorylation of EGFR, leading to the activation of downstream pro-survival pathways like MAPK/ERK and PI3K/Akt. By blocking ANO1, this compound may indirectly inhibit EGFR signaling.

CaMKII Signaling Pathway

Calcium/calmodulin-dependent protein kinase II (CaMKII) is another important signaling molecule implicated in cancer progression. ANO1 overexpression can lead to the phosphorylation and activation of CaMKII. Therefore, this compound may exert its anti-proliferative effects in part by dampening the CaMKII signaling cascade.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the effects of this compound. These should be adapted and optimized for specific cell lines and experimental conditions.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of this compound on ANO1 channel currents.

Workflow:

Methodology:

-

Cell Preparation: Culture cells known to express ANO1 (e.g., HEK293 cells transiently transfected with an ANO1 expression vector, or glioblastoma cell lines like U251).

-

Pipette Solution (Intracellular): A typical pipette solution may contain (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.1 GTP, with the pH adjusted to 7.2 with CsOH. The free Ca2+ concentration can be adjusted to desired levels.

-

Bath Solution (Extracellular): A standard bath solution may contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Recording:

-

Establish a gigaohm seal and obtain the whole-cell configuration.

-

Hold the cell at a holding potential of -60 mV.

-

Elicit ANO1 currents using a voltage step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments) in the presence of a calcium stimulus.

-

Record baseline currents.

-

Perfuse the bath with solutions containing increasing concentrations of this compound and record the currents at each concentration.

-

-

Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data with a dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed glioblastoma cells (e.g., U251) in a 96-well plate at a density of approximately 5 x 10^3 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Cell Migration (Wound Healing) Assay

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

Methodology:

-

Cell Seeding: Seed glioblastoma cells in a 6-well plate and grow them to confluence.

-

Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing this compound or a vehicle control. To distinguish between migration and proliferation, a proliferation inhibitor such as mitomycin C can be included.

-

Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

-

Data Analysis: Measure the width of the wound at different time points. The rate of wound closure can be calculated and compared between treated and control groups.

Cell Invasion (Transwell) Assay

The transwell assay, also known as the Boyden chamber assay, is used to evaluate the invasive potential of cells through a basement membrane matrix.

Methodology:

-

Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pores). Coat the upper surface of the membrane with a basement membrane extract like Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend glioblastoma cells in serum-free medium containing this compound or a vehicle control and seed them into the upper chamber of the transwell insert.

-

Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as fetal bovine serum (FBS).

-

Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C.

-

Cell Staining and Counting:

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.

-

Count the number of stained cells in several microscopic fields.

-

-

Data Analysis: Compare the number of invading cells in the treated groups to the control group.

Conclusion and Future Directions

This compound is a promising selective inhibitor of the ANO1 channel with demonstrated anti-proliferative, anti-migratory, and anti-invasive effects in glioblastoma cells. Its mechanism of action is centered on the blockade of chloride ion flux, which in turn is hypothesized to disrupt key oncogenic signaling pathways, including those mediated by EGFR and CaMKII.

Future research should focus on elucidating the precise binding site of this compound on the ANO1 protein. This could be achieved through a combination of computational modeling, photoaffinity labeling, and site-directed mutagenesis studies. A detailed understanding of the molecular interactions between this compound and its target will be invaluable for the rational design of even more potent and selective second-generation inhibitors. Furthermore, in vivo studies are necessary to validate the therapeutic potential of this compound in animal models of glioblastoma and to assess its pharmacokinetic and safety profiles. Such studies will be crucial in advancing this promising compound towards clinical applications for the treatment of glioblastoma and other cancers characterized by ANO1 overexpression.

References

Ano1-IN-2 structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anoctamin-1 (ANO1), a calcium-activated chloride channel, has emerged as a significant therapeutic target in various pathologies, including cancer. Its overexpression is correlated with tumor growth, proliferation, and metastasis in several cancer types, including glioblastoma. Ano1-IN-2 is a potent and selective small-molecule inhibitor of the ANO1 channel. This document provides an in-depth technical overview of the chemical properties, structure, and biological activity of this compound, including detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Properties

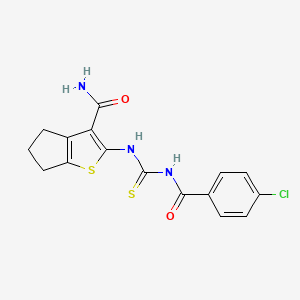

This compound, also identified as compound 10q in its discovery publication, is a 2-aminothiophene-3-carboxamide derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-{[({4-[3-(4-chlorophenyl)ureido]phenyl}amino)carbothioyl]amino}-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

| Molecular Formula | C₁₆H₁₄ClN₃O₂S |

| Molecular Weight | 379.88 g/mol |

| CAS Number | 637314-12-6 |

| SMILES | O=C(NC1=C(S2)C(CCCC2)=C1C(=O)NC3CC3)NC(=S)NC4=CC=C(Cl)C=C4 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Biological Activity and Quantitative Data

This compound is a selective inhibitor of the ANO1 ion channel with demonstrated anti-proliferative and anti-metastatic effects in glioblastoma cell lines.

Table 2.1: Inhibitory Activity of this compound

| Target | IC₅₀ (μM) | Assay Type | Cell Line |

| ANO1 | 1.75 | YFP-based halide influx | FRT-ANO1 |

| ANO2 | 7.43 | YFP-based halide influx | FRT-ANO2 |

Table 2.2: Anti-proliferative Activity of this compound

| Cell Line | GI₅₀ (μM) | Assay Type |

| U251 (Human Glioblastoma) | 21.31 | CellTiter-Glo Luminescent Cell Viability Assay |

| U87MG (Human Glioblastoma) | 23.77 | CellTiter-Glo Luminescent Cell Viability Assay |

| Primary Astrocytes (Mouse) | 45.15 | CellTiter-Glo Luminescent Cell Viability Assay |

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the ion channel function of ANO1. The inhibition of ANO1-mediated chloride ion transport disrupts cellular processes that are crucial for cancer cell proliferation, migration, and invasion.

Figure 1. Simplified signaling pathway of this compound action.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound follows a multi-step procedure common for 2-aminothiophene-3-carboxamide derivatives.

Figure 2. Synthetic workflow for this compound.

Protocol:

-

Gewald Reaction: A mixture of cyclohexanone, malononitrile, and elemental sulfur in ethanol is treated with a catalytic amount of a base (e.g., morpholine or diethylamine) and heated to reflux to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

-

Hydrolysis: The resulting nitrile is hydrolyzed to the corresponding carboxylic acid, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, typically using a strong base like potassium hydroxide followed by acidification.

-

Amidation: The carboxylic acid is then coupled with cyclopropylamine using a standard peptide coupling reagent (e.g., HATU or EDC/HOBt) in an appropriate solvent like DMF to form 2-amino-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.

-

Thiourea Formation: The final step involves the reaction of the 2-amino group with 4-chlorophenyl isothiocyanate in a suitable solvent such as THF or dichloromethane to yield this compound.

YFP-based Halide Influx Assay for ANO1 Inhibition

This assay measures the influx of iodide ions through the ANO1 channel, which quenches the fluorescence of co-expressed Yellow Fluorescent Protein (YFP).

Figure 3. Workflow for the YFP-based halide influx assay.

Protocol:

-

Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and the halide-sensitive YFP mutant (H148Q/I152L) are plated in 96-well plates.

-

Compound Addition: this compound is added to the wells at various concentrations and incubated for 10 minutes at room temperature.

-

Assay Initiation: An iodide-containing buffer with an ANO1 agonist (e.g., 100 µM ATP) is added to the wells.

-

Fluorescence Measurement: The fluorescence of YFP is monitored over time using a plate reader. The rate of fluorescence quenching is proportional to the iodide influx through the ANO1 channels.

-

Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

The effect of this compound on the proliferation of glioblastoma cells is assessed using a luminescent cell viability assay.

Protocol:

-

Cell Seeding: U251 or U87MG human glioblastoma cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound for 72 hours.

-

Viability Measurement: Cell viability is determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescent signal is read using a microplate reader. The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Cell Migration and Invasion Assays

The effect of this compound on the migratory and invasive potential of glioblastoma cells is evaluated using a transwell assay.

Protocol:

-

Cell Preparation: U251 cells are serum-starved overnight.

-

Assay Setup:

-

Migration: Serum-starved cells are seeded in the upper chamber of a transwell insert (8 µm pore size). The lower chamber contains a medium with a chemoattractant (e.g., 10% FBS).

-

Invasion: For the invasion assay, the transwell insert is pre-coated with Matrigel.

-

-

Treatment: this compound (10 µM) is added to the upper chamber with the cells.

-

Incubation: The plates are incubated for 24-48 hours to allow cell migration or invasion.

-

Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Data Analysis: The number of migrated/invaded cells in the treated group is compared to the vehicle-treated control group.

Signaling Pathways

ANO1 is implicated in the activation of several downstream signaling pathways that promote cancer progression. By inhibiting ANO1, this compound can indirectly modulate these pathways.

Figure 4. ANO1-mediated signaling pathways affected by this compound.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of the ANO1 ion channel. Its potent and selective inhibitory activity, coupled with its demonstrated efficacy in preclinical cancer models, suggests its potential as a lead compound for the development of novel anti-cancer therapies, particularly for glioblastoma. This guide provides a comprehensive summary of its properties and the methodologies for its investigation, serving as a foundational resource for researchers in the field.

Ano1-IN-2: A Technical Guide for Researchers

CAS Number: 637314-12-6

For research use only.

This technical guide provides an in-depth overview of Ano1-IN-2, a selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a crucial role in various physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2][3] Dysregulation of ANO1 has been implicated in the pathophysiology of several diseases, including cancer, where it is often overexpressed and contributes to tumor growth, proliferation, and metastasis.[1][2] this compound is a potent and selective small molecule inhibitor of ANO1, making it a valuable tool for studying the function of this ion channel and for investigating its potential as a therapeutic target.

Physicochemical Properties and Supplier Information

| Property | Value | Reference |

| CAS Number | 637314-12-6 | |

| Molecular Formula | C16H14ClN3O2S2 | |

| Molecular Weight | 379.88 g/mol | |

| IC50 (ANO1) | 1.75 µM | |

| IC50 (ANO2) | 7.43 µM |

Supplier:

-

MedchemExpress.com

Mechanism of Action and Biological Activity

This compound functions as a selective blocker of the ANO1 chloride channel. By inhibiting the flow of chloride ions through the channel, this compound can modulate the various cellular processes that are dependent on ANO1 activity. The primary mechanism of action involves the direct binding to the ANO1 protein, which leads to a conformational change that renders the channel non-functional.

The biological activity of this compound has been primarily characterized by its anti-cancer properties. Studies have shown that this compound strongly suppresses the proliferation of glioblastoma cells. Furthermore, inhibition of ANO1 by compounds like this compound has been shown to inhibit cell migration and invasion in various cancer cell lines.

Signaling Pathways

ANO1 is known to modulate several key signaling pathways involved in cancer progression. Inhibition of ANO1 by this compound can therefore impact these pathways.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the effects of this compound.

Cell Proliferation Assay (CCK-8)

This protocol is adapted from methodologies described for assessing the effect of ANO1 inhibition on cancer cell proliferation.

Materials:

-

Glioblastoma cell lines (e.g., U-251 MG, U-87 MG)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed glioblastoma cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete growth medium. A vehicle control (DMSO) should also be prepared.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Boyden Chamber)

This protocol is a general guideline for a Boyden chamber assay to assess cell migration.

Materials:

-

Cancer cell lines

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

This compound stock solution (in DMSO)

-

Boyden chamber inserts (8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Procedure:

-

Starve cells in a serum-free medium for 24 hours.

-

Add medium with a chemoattractant to the lower chamber of the 24-well plate.

-

Resuspend starved cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the Boyden chamber inserts.

-

Incubate for 6-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Remove non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the insert.

-

Count the number of migrated cells in several microscopic fields.

Electrophysiology (Whole-Cell Patch-Clamp)

This is a generalized protocol for recording ANO1 currents using the whole-cell patch-clamp technique.

Materials:

-

Cells expressing ANO1 (e.g., HEK293 cells transfected with ANO1)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipettes

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4)

-

Intracellular solution (e.g., containing in mM: 140 CsCl, 1 MgCl2, 10 HEPES, 1 EGTA, and varying concentrations of free Ca2+ to activate ANO1, pH 7.2)

-

This compound stock solution

Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

-

Fill the pipette with the intracellular solution.

-

Establish a giga-ohm seal with a cell expressing ANO1.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline ANO1 currents activated by intracellular Ca2+. Currents can be elicited by voltage steps or ramps.

-

Perfuse the cell with an extracellular solution containing this compound at the desired concentration.

-

Record the effect of this compound on the ANO1 currents.

-

Wash out the compound to observe the reversibility of the inhibition.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the ANO1 chloride channel. Its selectivity and potency make it particularly useful for studying the involvement of ANO1 in cancer and for exploring ANO1 as a potential therapeutic target. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound in their specific models of interest.

References

- 1. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]

- 2. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ano1-IN-2: A Selective Inhibitor of the ANO1 Chloride Channel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anoctamin-1 (ANO1), a calcium-activated chloride channel, is a critical player in various physiological processes and has emerged as a promising therapeutic target in several pathologies, notably in cancer. Overexpression of ANO1 is linked to tumor progression, proliferation, and metastasis in various cancers, including glioblastoma. Ano1-IN-2 is a selective small molecule inhibitor of the ANO1 channel. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, its effects on glioblastoma cells, detailed experimental protocols for its evaluation, and a summary of the signaling pathways it is proposed to modulate.

Introduction to this compound

This compound, also identified as compound 10q in the primary literature, is a derivative of 2-aminothiophene-3-carboxamide. It has been identified as a potent and selective inhibitor of the ANO1 ion channel. Its selectivity for ANO1 over the homologous ANO2 channel, coupled with its demonstrated anti-glioma effects, makes it a valuable tool for research and a potential starting point for the development of novel cancer therapeutics.

Quantitative Data

The inhibitory and anti-proliferative activities of this compound are summarized in the tables below.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (µM) | Selectivity (ANO2/ANO1) |

| ANO1 | 1.75[1] | ~4.25 |

| ANO2 | 7.43[1] |

Table 2: Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | GI50 (µM) |

| U251 | Glioblastoma | Not explicitly stated, but 10 µM significantly suppresses proliferation[1] |

| U87MG | Glioblastoma | 23.77 |

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below. These are based on established protocols and the available information on this compound.

Whole-Cell Patch Clamp Electrophysiology for ANO1 Inhibition

This protocol is for determining the inhibitory effect of this compound on ANO1 channel activity.

Cell Preparation:

-

HEK293 cells stably or transiently expressing human ANO1 are cultured on glass coverslips.

-

Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

Solutions:

-

External Solution (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4).

-

Internal (Pipette) Solution (in mM): 130 CsCl, 0.5 EGTA, 1 MgCl2, 1 Tris-ATP, 10 HEPES (pH 7.2). Free Ca2+ concentration is adjusted to the desired level to activate ANO1.

Recording Procedure:

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are used to form a giga-seal with the cell membrane.

-

The whole-cell configuration is established by applying gentle suction.

-

Cells are held at a holding potential of -60 mV. Voltage steps or ramps are applied to elicit ANO1 currents. For example, voltage steps from -100 mV to +100 mV in 20 mV increments can be used.

-

ANO1 currents are activated by including a Ca2+ concentration in the pipette solution that is sufficient to open the channel (e.g., >1 µM).

-

After recording a stable baseline current, this compound is perfused at various concentrations to determine its inhibitory effect.

-

The current inhibition is calculated at each concentration to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay is used to assess the effect of this compound on the proliferation of glioblastoma cells.

Procedure:

-

Cell Seeding: U251 or U87MG glioblastoma cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% inhibition of cell growth) is determined from the dose-response curve.

Transwell Migration and Invasion Assay

This assay evaluates the effect of this compound on the migratory and invasive potential of glioblastoma cells.

Procedure:

-

Chamber Preparation: For the invasion assay, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel and allowed to solidify. For the migration assay, the insert is not coated.

-

Cell Seeding: U251 cells are serum-starved for 12-24 hours. A suspension of 5 x 10^4 to 1 x 10^5 cells in serum-free medium containing this compound (e.g., 10 µM) or vehicle is added to the upper chamber.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

-

Incubation: The plate is incubated for 18-24 hours at 37°C.

-

Cell Removal: The non-migrated/non-invaded cells on the upper surface of the membrane are removed with a cotton swab.

-

Fixation and Staining: The cells that have migrated/invaded to the lower surface of the membrane are fixed with methanol or paraformaldehyde and stained with a solution such as crystal violet.

-

Quantification: The stained cells are visualized and counted under a microscope in several random fields. The number of migrated/invaded cells in the treated group is compared to the control group to determine the inhibitory effect of this compound.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

Caption: Experimental workflows for characterizing this compound.

Synthesis Workflow

Caption: General synthesis scheme for 2-aminothiophene-3-carboxamides.

Proposed Signaling Pathway of ANO1 Inhibition in Glioblastoma

Caption: Proposed mechanism of this compound in glioblastoma.

Mechanism of Action and Signaling Pathways

ANO1 is implicated in the progression of glioblastoma through its interaction with key oncogenic signaling pathways.[2] Studies have shown a functional link between ANO1 and the Epidermal Growth Factor Receptor (EGFR), a major driver of glioblastoma.[3] ANO1 can promote EGFR signaling, and in a positive feedback loop, EGFR signaling can enhance ANO1 expression. This interplay promotes cancer cell proliferation, migration, and invasion.

Furthermore, ANO1 activity is linked to the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII). Inhibition of CaMKII has been shown to reduce the surface expression and channel activity of ANO1 in glioblastoma cells, subsequently suppressing their migration and invasion.

By selectively inhibiting the ANO1 channel, this compound is proposed to disrupt these signaling cascades. The inhibition of ANO1 leads to a downstream reduction in the pro-tumorigenic signals mediated by EGFR and CaMKII. This disruption ultimately results in the observed suppression of glioblastoma cell proliferation, migration, and invasion. The significant anti-migratory and anti-invasive effects observed with this compound treatment in U251 cells strongly suggest that its mechanism of action is tied to the modulation of these critical signaling pathways.

Conclusion

This compound is a valuable research tool for studying the role of the ANO1 channel in glioblastoma and other cancers. Its selectivity and demonstrated efficacy in cellular models make it an important compound for further investigation. The data and protocols presented in this guide provide a foundation for researchers to explore the therapeutic potential of targeting ANO1 with selective inhibitors like this compound. Further studies, including in vivo models, are warranted to fully elucidate its anti-cancer effects and potential for clinical development.

References

The Role of ANO1 in Glioblastoma Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that is significantly overexpressed in glioblastoma (GBM), the most aggressive primary brain tumor in adults. This overexpression is correlated with poor patient prognosis, highlighting its potential as a therapeutic target. This technical guide provides an in-depth analysis of the critical role of ANO1 in glioblastoma cell proliferation, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for investigating its function. The evidence presented herein establishes ANO1 as a key driver of glioblastoma progression through its intricate interactions with major oncogenic signaling networks.

Introduction to ANO1 in Glioblastoma

ANO1 is a crucial regulator of several cellular processes, including ion homeostasis, cell volume regulation, and signal transduction.[1][2] In the context of glioblastoma, ANO1 is not merely a passive channel but an active participant in tumorigenesis. Its expression is elevated in GBM tissues and cell lines, and this heightened expression is functionally linked to increased cell proliferation, migration, and invasion.[2][3][4] Knockdown or pharmacological inhibition of ANO1 has been shown to suppress these malignant phenotypes, suggesting that targeting ANO1 could be a viable therapeutic strategy for glioblastoma.

Quantitative Analysis of ANO1 Inhibition on Glioblastoma Proliferation

The following tables summarize the quantitative effects of ANO1 modulation on glioblastoma cell lines from various studies.

| Cell Line | Method of ANO1 Inhibition | Parameter Measured | Result | Reference |

| U251 | shRNA-mediated knockdown | mRNA and protein levels | ~70% reduction | |

| U251 | shRNA-mediated knockdown | Cell Invasion | Significant reduction | |

| U87MG | shRNA-mediated knockdown | Cell Invasion | Significant reduction | |

| GSCs | shRNA-mediated knockdown | Self-renewal | Suppressed | |

| GSCs | Pharmacological inhibition | Self-renewal | Suppressed | |

| HT-29 (Colon Cancer) | shRNA-mediated knockdown | Cell Cycle | G1 phase arrest (increase from 68.08% to 84.07%) | |

| PC-3 (Prostate Cancer) | Pharmacological inhibition (CaCCinh-A01) | Cell Viability | Dose-dependent decrease | |

| U87MG and U373MG GSCs | Combined CaMKII and NK1R inhibitors | Cell Viability | Markedly suppressed |

| In Vivo Model | Method of ANO1 Inhibition | Parameter Measured | Result | Reference |

| Intracranial mouse model (GSCs) | shRNA-mediated knockdown | Survival | Significantly increased | |

| Intracranial mouse model (GSCs) | shRNA-mediated knockdown | Local Invasion | Strongly suppressed |

Key Signaling Pathways Involving ANO1 in Glioblastoma

ANO1's role in glioblastoma proliferation is mediated through its interaction with several critical signaling pathways.

ANO1 and EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a key oncogene in glioblastoma. ANO1 has been shown to form a functional complex with EGFR, leading to the stabilization and enhanced signaling of the receptor. This interaction promotes downstream signaling through the MAPK/ERK and PI3K/Akt pathways, both of which are central to cell proliferation and survival. Furthermore, ANO1 is implicated in maintaining the stemness of glioblastoma stem cells (GSCs) by stabilizing the constitutively active EGFRvIII mutant.

Caption: ANO1-EGFR Signaling Axis

ANO1 and CaMKII Signaling

The calcium/calmodulin-dependent protein kinase II (CaMKII) is another key player in glioblastoma. Specifically, the CaMKIIβ isoform enhances the surface expression and channel activity of ANO1 in glioblastoma cells. Inhibition of CaMKIIβ leads to reduced ANO1 activity and subsequently suppresses glioblastoma cell migration and invasion. This suggests a positive feedback loop where Ca2+ signaling, ANO1 activity, and CaMKIIβ are interconnected.

Caption: ANO1-CaMKIIβ Signaling Pathway

ANO1 and NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of glioblastoma. Overexpression of ANO1 has been shown to activate the NF-κB signaling pathway, leading to the expression of genes that promote glioblastoma cell proliferation, migration, and invasion.

Caption: ANO1-NF-κB Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in the study of ANO1 in glioblastoma are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Glioblastoma cell lines (e.g., U87MG, U251)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat cells with the desired concentrations of ANO1 inhibitors or vehicle control.

-

Incubate for the desired time period (e.g., 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: MTT Assay Workflow

Gene Silencing using Lentiviral shRNA

This protocol describes the knockdown of ANO1 expression in glioblastoma cells using a lentiviral vector expressing a short hairpin RNA (shRNA).

Materials:

-

Glioblastoma cell lines (e.g., U87MG, U251)

-

Lentiviral particles carrying ANO1-specific shRNA and a control (scrambled) shRNA

-

Polybrene

-

Complete culture medium

-

Puromycin (for selection)

Procedure:

-

Plate target cells (e.g., U251, U87MG) and grow to 50-70% confluency.

-

Prepare fresh culture medium containing Polybrene (final concentration 5-8 µg/mL).

-

Thaw lentiviral particles on ice and add to the cells at the desired multiplicity of infection (MOI).

-

Incubate the cells overnight.

-

Replace the virus-containing medium with fresh complete medium.

-

After 24-48 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration.

-

Culture the cells for several days, replacing the puromycin-containing medium every 2-3 days, until resistant colonies are formed.

-

Expand the resistant colonies and validate ANO1 knockdown by Western blot and/or qRT-PCR.

Caption: shRNA Knockdown Workflow

Western Blot Analysis of ANO1 Protein Expression

This protocol is for the detection and quantification of ANO1 protein levels in glioblastoma cell lysates.

Materials:

-

Glioblastoma cell lysates

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-ANO1/TMEM16A (e.g., Abcam ab53212)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ANO1 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Orthotopic Glioblastoma Xenograft Mouse Model

This protocol describes the establishment of a glioblastoma tumor in the brain of an immunodeficient mouse.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Glioblastoma cells (e.g., U87MG, or patient-derived GSCs)

-

Stereotactic apparatus

-

Hamilton syringe

-

Anesthetics

Procedure:

-

Culture and harvest glioblastoma cells. Resuspend in sterile PBS or appropriate medium at a concentration of 1 x 10⁵ cells/5 µL.

-

Anesthetize the mouse and secure it in the stereotactic frame.

-

Make a small incision in the scalp to expose the skull.

-

Drill a small burr hole at the desired coordinates in the cerebral cortex.

-

Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

-

Withdraw the needle slowly and suture the scalp incision.

-

Monitor tumor growth using bioluminescence imaging (if cells are luciferase-labeled) or MRI.

-

Monitor the health of the mice and record survival data.

-

At the end of the experiment, euthanize the mice and harvest the brains for histological analysis.

Conclusion and Future Directions

The evidence strongly supports a pivotal role for ANO1 in driving glioblastoma cell proliferation through its intricate involvement in key oncogenic signaling pathways. The data presented in this guide underscore the potential of ANO1 as a high-value therapeutic target. Future research should focus on the development of highly specific and potent ANO1 inhibitors with favorable blood-brain barrier permeability. Furthermore, exploring combinatorial therapies that simultaneously target ANO1 and its interacting partners, such as EGFR or CaMKII, may offer a promising strategy to overcome therapeutic resistance and improve outcomes for patients with this devastating disease.

References

- 1. Suppression of CaMKIIβ Inhibits ANO1-Mediated Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of CaMKIIβ Inhibits ANO1-Mediated Glioblastoma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein kinase D2 regulates migration and invasion of U87MG glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

TMEM16A (ANO1) as a Therapeutic Target: A Technical Guide for Drug Discovery Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the therapeutic potential of the calcium-activated chloride channel TMEM16A (Anoctamin 1).

Executive Summary

Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel that has emerged as a compelling therapeutic target for a diverse range of pathologies. Its multifaceted role in fundamental cellular processes—including epithelial secretion, smooth muscle contraction, and cell proliferation and migration—positions it as a critical player in the pathophysiology of cystic fibrosis, asthma, hypertension, and various cancers. Dysregulation of TMEM16A expression or function is strongly implicated in the progression of these diseases, making modulation of its activity a promising strategy for novel therapeutic interventions. This technical guide provides a comprehensive overview of TMEM16A as a drug target, summarizing key pharmacological data, detailing essential experimental protocols, and visualizing the intricate signaling pathways in which it participates.

Introduction to TMEM16A (ANO1)

TMEM16A is a member of the anoctamin family of membrane proteins and functions as a channel for chloride ions, activated by increases in intracellular calcium concentration. It is widely expressed in various tissues, including epithelial cells of the airways, gastrointestinal tract, and salivary glands, as well as in smooth muscle cells and some neuronal populations. The channel's activity is dually gated by intracellular calcium and membrane voltage, allowing for fine-tuned regulation in response to a variety of physiological stimuli.[1]

TMEM16A in Disease Pathophysiology

The aberrant function of TMEM16A is a key contributor to several disease states, presenting opportunities for both targeted activation and inhibition strategies.

Cystic Fibrosis (CF)

In cystic fibrosis, the dysfunction of the CFTR chloride channel leads to impaired ion and water transport across epithelial surfaces, resulting in thick, sticky mucus in the airways. TMEM16A represents an alternative chloride channel that can potentially compensate for the lack of CFTR function.[2][3] Activation of TMEM16A could restore chloride secretion, leading to airway surface liquid hydration and improved mucociliary clearance.[2][3] However, the role of TMEM16A in mucus secretion itself is complex, with some evidence suggesting its involvement in mucus production and exocytosis, raising questions about the therapeutic approach (activation vs. inhibition) in CF.

Asthma and Respiratory Diseases

In asthma, TMEM16A is upregulated in airway smooth muscle and mucus-producing goblet cells. Its activity contributes to airway hyperresponsiveness and mucus hypersecretion, two of the main characteristics of the disease. Inhibition of TMEM16A has been shown to reduce airway smooth muscle contraction and decrease mucus production, making it an attractive target for the development of novel asthma therapies.

Hypertension and Vascular Disorders

TMEM16A is expressed in vascular smooth muscle cells and plays a role in regulating vascular tone and blood pressure. Upon activation by vasoconstrictors that increase intracellular calcium, TMEM16A-mediated chloride efflux leads to membrane depolarization, activation of voltage-gated calcium channels, and subsequent smooth muscle contraction. Overexpression and increased activity of TMEM16A are associated with hypertension, and pharmacological inhibition of the channel has been shown to lower blood pressure in preclinical models.

Cancer

TMEM16A is overexpressed in a variety of cancers, including head and neck, breast, pancreatic, and lung cancer, where its expression often correlates with poor prognosis. It is involved in promoting tumor cell proliferation, migration, and metastasis through its interaction with key oncogenic signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) pathway. TMEM16A can promote EGFR phosphorylation and activate downstream signaling cascades such as MAPK and AKT. Therefore, inhibiting TMEM16A presents a promising therapeutic strategy for various malignancies.

Pharmacological Modulation of TMEM16A

A growing number of small molecules have been identified that can either inhibit or activate TMEM16A channels. This pharmacological toolbox is crucial for both basic research and therapeutic development.

Inhibitors of TMEM16A

Several classes of TMEM16A inhibitors have been discovered through high-throughput screening and subsequent medicinal chemistry efforts.

| Compound | IC50 Value | Cell Line/Assay System | Reference |

| T16Ainh-A01 | 1 µM | FRT cells expressing human ANO1 | |

| CaCCinh-A01 | 6.35 ± 0.27 µM | CHO cells stably expressing TMEM16A | |

| Ani9 | 0.08 µM | FRT cells expressing human ANO1 | |

| MONNA | 0.08 µM (xANO1), 1.27 µM (hANO1) | Xenopus oocytes and human ANO1 expressing cells | |

| TMinh-23 | ~30 nM | High-throughput screening | |

| Idebenone | 9.2 µM | FRT cells expressing ANO1 | |

| Hemin | 0.45 µM | PC-3 human prostate carcinoma cells | |

| cis-Resveratrol | 10.6 µM | PC-3 human prostate carcinoma cells | |

| trans-Resveratrol | 102 µM | PC-3 human prostate carcinoma cells |

Activators and Potentiators of TMEM16A

TMEM16A activators and potentiators are of particular interest for diseases like cystic fibrosis where enhancing chloride secretion is desirable.

| Compound | EC50 Value | Mechanism | Cell Line/Assay System | Reference |

| Eact | ~3 µM | Activator (Ca2+-independent) | FRT-hTMEM16A cells | |

| Fact | ~6 µM | Potentiator (Ca2+-dependent) | FRT-hTMEM16A cells | |

| ETX001 | 116 nM | Potentiator | Human bronchial epithelial cells from CF patients |

Key Experimental Protocols

Studying TMEM16A function and pharmacology requires a range of specialized experimental techniques.

Patch-Clamp Electrophysiology

Patch-clamp is the gold standard for directly measuring the ion channel activity of TMEM16A.

This configuration allows for the recording of macroscopic currents from the entire cell membrane, providing information on the overall channel activity.

Protocol Outline:

-

Cell Preparation: Culture cells expressing TMEM16A (e.g., HEK293, CHO, or primary cells) on glass coverslips.

-

Pipette Solution (Intracellular): Typically contains (in mM): 146 CsCl, 2 MgCl2, 5 EGTA, 10 HEPES, pH 7.3. For activating TMEM16A, a solution with a known free Ca2+ concentration (e.g., buffered with Ca2+-EGTA) is used.

-

Bath Solution (Extracellular): Typically contains (in mM): 140 NaCl, 10 HEPES, 5 EGTA, pH 7.2.

-

Recording:

-

Form a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply voltage protocols (e.g., voltage steps or ramps) to elicit and record TMEM16A currents.

-

Modulators can be applied to the bath solution to assess their effects on channel activity.

-

This configuration is ideal for studying the direct effects of intracellular messengers, such as Ca2+, on single or a small number of channels.

Protocol Outline:

-

Seal Formation: Form a giga-ohm seal as in the whole-cell configuration.

-

Patch Excision: Gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.

-

Solution Exchange: The excised patch can be moved between different bath solutions containing varying concentrations of Ca2+ and/or modulators to study their direct effects on the channel.

-

Recording: Record single-channel or macroscopic currents from the patch in response to voltage changes and solution exchanges.

High-Throughput Screening (HTS) Assays

HTS assays are essential for identifying novel modulators of TMEM16A from large compound libraries.

This is a widely used fluorescence-based assay.

Protocol Outline:

-

Cell Line: Use a cell line stably co-expressing TMEM16A and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (e.g., YFP-F46L/H148Q/I152L).

-

Compound Incubation: Plate cells in multi-well plates and incubate with test compounds.

-

Activation: Stimulate the cells with an agonist that increases intracellular Ca2+ (e.g., ATP) in the presence of iodide.

-

Fluorescence Measurement: Iodide influx into the cells quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the iodide influx through TMEM16A.

-

Data Analysis: Inhibitors will reduce the rate of quenching, while activators will increase it.

This method indirectly measures chloride flux by quantifying the precipitation of silver chloride.

Protocol Outline:

-

Cell Loading: Incubate TMEM16A-expressing cells in a high-chloride buffer.

-

Compound Incubation: Add test compounds and a Ca2+ ionophore (e.g., ionomycin).

-

Chloride Efflux: Activate TMEM16A to induce chloride efflux into a chloride-free buffer containing silver ions.

-

Precipitation and Measurement: Chloride efflux leads to the precipitation of AgCl. The remaining concentration of silver ions in the supernatant is measured by AAS.

-

Data Analysis: A lower remaining silver concentration indicates higher chloride efflux.

Signaling Pathways and Molecular Interactions

TMEM16A is integrated into complex signaling networks that are critical for its physiological and pathophysiological functions.

TMEM16A and EGFR Signaling in Cancer

A critical interaction exists between TMEM16A and the EGFR signaling pathway in several cancers.

Figure 1. Mutual activation loop between TMEM16A and EGFR signaling in cancer.

TMEM16A in Vascular Smooth Muscle Contraction

In hypertension, TMEM16A plays a key role in the signaling cascade leading to vascular smooth muscle contraction.

Figure 2. Role of TMEM16A in vascular smooth muscle contraction.

Experimental Workflow for HTS of TMEM16A Modulators

A typical workflow for a high-throughput screen to identify novel TMEM16A modulators.

Figure 3. High-throughput screening workflow for TMEM16A modulators.

Future Directions and Conclusion

TMEM16A continues to be a target of intense research and drug discovery efforts. Key future directions include the development of more potent and selective modulators with favorable pharmacokinetic properties, a deeper understanding of the tissue-specific roles of TMEM16A splice variants, and the elucidation of its downstream signaling partners. The therapeutic potential of targeting TMEM16A is vast, with opportunities to address significant unmet medical needs in a wide array of diseases. This guide provides a solid foundation for researchers and drug developers to advance the exploration of TMEM16A as a transformative therapeutic target.

References

- 1. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TMEM16A Mediates Mucus Production in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A mutual activation loop between the Ca2+-activated chloride channel TMEM16A and EGFR/STAT3 signaling promotes breast cancer tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Ano1-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a multitude of physiological processes.[1][2] These include fluid secretion, smooth muscle contraction, and neuronal excitability.[3][4] Its overexpression and aberrant activity have been implicated in various pathological conditions, most notably in several forms of cancer where it contributes to cell proliferation, migration, and tumor growth.[5] This has positioned ANO1 as a compelling therapeutic target for drug discovery and development. Ano1-IN-2, also identified as compound 10q, has emerged as a selective inhibitor of the ANO1 channel, demonstrating potential as a pharmacological tool and a lead compound for therapeutic development. This document provides a comprehensive technical guide to the discovery and development of this compound, detailing its mechanism of action, quantitative data, and the experimental protocols utilized in its characterization.

Discovery of this compound

This compound is a 2-aminothiophene-3-carboxamide derivative identified through systematic screening for novel ANO1 channel blockers. The development of this class of inhibitors was aimed at improving potency and selectivity against ANO1, which has been a challenge with previously identified inhibitors.

Mechanism of Action

This compound functions as a direct blocker of the ANO1 chloride channel. The ANO1 channel is activated by an increase in intracellular calcium concentration, leading to an efflux of chloride ions across the cell membrane. This ion movement can alter the cell's membrane potential, which in turn affects various cellular processes such as proliferation and migration. By binding to the channel, this compound obstructs the pore, thereby preventing chloride ion translocation and mitigating the downstream cellular effects mediated by ANO1 activity.

The general mechanism of ANO1 activation and inhibition is depicted in the following signaling pathway:

Caption: ANO1 channel activation by intracellular calcium and inhibition by this compound.

Quantitative Data

This compound has been characterized by its inhibitory potency and selectivity against ANO1 over other members of the anoctamin family, such as ANO2. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC₅₀ (ANO1) | 1.75 µM | Electrophysiology | |

| IC₅₀ (ANO2) | 7.43 µM | Electrophysiology | |

| Selectivity (ANO2/ANO1) | ~4.25-fold | - | |

| Effect on Glioblastoma Cell Proliferation | Strong Suppression | U251 cells | |

| Effect on Glioblastoma Cell Migration | Significant Suppression (at 10 µM) | U251 cells | |

| Effect on Glioblastoma Cell Invasion | Significant Suppression (at 10 µM) | U251 cells |

Experimental Protocols

The characterization of this compound involved several key experimental methodologies. The following provides a detailed description of these protocols.

Electrophysiology for IC₅₀ Determination

The inhibitory potency of this compound on ANO1 and ANO2 channels was determined using whole-cell patch-clamp electrophysiology.

-

Cell Line: HEK293 cells stably expressing human ANO1 or ANO2.

-

Recording Pipette Solution (Intracellular): Contained (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 1 MgCl₂, 1 ATP-Mg, and adjusted to pH 7.2 with CsOH. Free Ca²⁺ concentration was buffered to a specific level to activate the channels.

-

External Solution (Extracellular): Contained (in mM): 140 CsCl, 10 HEPES, 1 CaCl₂, 1 MgCl₂, 10 glucose, and adjusted to pH 7.4 with CsOH.

-

Voltage Protocol: Cells were held at a holding potential of -60 mV, and currents were elicited by voltage steps from -100 mV to +100 mV.

-

Drug Application: this compound was dissolved in DMSO and diluted to final concentrations in the external solution. The solution was perfused onto the cells using a rapid solution exchange system.

-

Data Analysis: The peak current at a depolarizing voltage (e.g., +100 mV) was measured before and after the application of different concentrations of this compound. The concentration-response curve was fitted with a Hill equation to determine the IC₅₀ value.

The general workflow for the electrophysiological screening is outlined below:

Caption: Experimental workflow for electrophysiological characterization of this compound.

Cell Proliferation Assay

The effect of this compound on cancer cell proliferation was assessed using a standard colorimetric assay.

-

Cell Line: U251 human glioblastoma cells.

-

Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Treatment: Cells were treated with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 72 hours).

-

Assay: A cell counting kit (e.g., CCK-8) was used to measure cell viability. The absorbance was read at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells.

Cell Migration and Invasion Assays

The impact of this compound on the migratory and invasive potential of cancer cells was evaluated using a wound-healing assay and a transwell invasion assay, respectively.

-

Wound-Healing (Migration) Assay:

-

U251 cells were grown to confluence in 6-well plates.

-

A scratch was made across the cell monolayer using a sterile pipette tip.

-

The cells were washed to remove debris and then incubated with media containing this compound or vehicle.

-

Images of the scratch were taken at different time points (e.g., 0, 12, 24, and 36 hours).

-

The rate of wound closure was quantified to assess cell migration.

-

-

Transwell (Invasion) Assay:

-

Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) were used.

-

U251 cells were seeded in the upper chamber in serum-free media containing this compound or vehicle.

-

The lower chamber was filled with media containing a chemoattractant (e.g., fetal bovine serum).

-

After a defined incubation period, non-invading cells on the upper surface of the membrane were removed.

-

Invading cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Conclusion and Future Directions

This compound is a selective inhibitor of the ANO1 calcium-activated chloride channel with demonstrated efficacy in suppressing the proliferation, migration, and invasion of glioblastoma cells in vitro. Its discovery and characterization provide a valuable pharmacological tool for further elucidating the physiological and pathophysiological roles of ANO1. The detailed experimental protocols provided herein serve as a guide for researchers in the field. Future development of this compound and its analogs may focus on improving potency, selectivity, and pharmacokinetic properties to translate its preclinical efficacy into potential therapeutic applications for cancer and other diseases driven by aberrant ANO1 activity.

References

- 1. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]

- 3. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Ano1-IN-2: A Technical Overview of Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the target selectivity profile of Ano1-IN-2, a known inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. A comprehensive understanding of a compound's selectivity is critical for assessing its therapeutic potential and predicting potential off-target effects. This document summarizes the available quantitative data, outlines relevant experimental protocols for selectivity profiling, and visualizes the key signaling pathways influenced by ANO1 modulation.

Quantitative Selectivity Profile of this compound

The publicly available data on the selectivity of this compound is currently limited to its activity against ANO1 and the closely related family member, ANO2. This data is crucial for initial assessment but a broader screening against a panel of other ion channels and relevant protein targets is necessary for a complete profile.

| Target | IC50 (µM) | Assay Type | Notes |

| ANO1 | 1.75 | Electrophysiology | Primary target |

| ANO2 | 7.43 | Electrophysiology | Approximately 4.2-fold less potent |

| Other Ion Channels (e.g., CFTR, VGCCs, etc.) | Data not available | Various | A comprehensive off-target screening panel is recommended. |

| Kinases, GPCRs, etc. | Data not available | Various | A broad safety pharmacology screen is recommended. |

Experimental Protocols for Determining Target Selectivity

A thorough assessment of a compound's selectivity involves a tiered approach, beginning with primary target engagement and expanding to a broad range of potential off-targets. The following are detailed methodologies for key experiments relevant to profiling the selectivity of an ANO1 inhibitor like this compound.

Primary Target and Homologue Activity: Electrophysiology Assays

Objective: To determine the potency of this compound against human ANO1 and its closest homologue, ANO2, using the gold-standard whole-cell patch-clamp technique.

Cell Lines:

-

Human Embryonic Kidney (HEK293) cells stably expressing human ANO1 (TMEM16A).

-

HEK293 cells stably expressing human ANO2 (TMEM16B).

Protocol:

-

Cell Culture: Culture the stable cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Electrophysiology Rig: Use a standard patch-clamp rig equipped with an amplifier (e.g., Axopatch 200B), a digitizer, and data acquisition software (e.g., pCLAMP).

-

Pipette and Bath Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve a free Ca2+ concentration of ~200-500 nM (pH adjusted to 7.2 with CsOH).

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

-

Recording Procedure:

-

Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Establish the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit ANO1/ANO2 currents.

-

Establish a stable baseline current.

-

Perfuse the bath with increasing concentrations of this compound.

-

Record the current at each concentration until a steady-state inhibition is observed.

-

-

Data Analysis:

-

Measure the peak current amplitude at a depolarizing voltage step (e.g., +80 mV).

-

Normalize the current at each this compound concentration to the baseline current.

-

Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.

-

High-Throughput Screening for Off-Target Effects: Fluorescence-Based Assays

Objective: To rapidly screen this compound against a panel of other ion channels to identify potential off-target activities. A common method is the halide-sensitive YFP assay.

Cell Lines: A panel of cell lines each stably co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and a specific ion channel of interest (e.g., CFTR, other ANO family members).

Protocol:

-

Cell Plating: Plate the engineered cell lines into 96- or 384-well black, clear-bottom microplates.

-

Compound Addition: Add this compound at a screening concentration (e.g., 10 µM) to the wells and incubate for a specified period.

-

Assay Principle: The assay measures the rate of YFP fluorescence quenching upon the influx of an iodide-containing solution through the ion channel.

-

Fluorescence Reading: Use a plate reader equipped with the appropriate filters for YFP excitation and emission.

-

Establish a baseline fluorescence reading.

-

Add a solution containing iodide to stimulate ion influx.

-

Monitor the change in fluorescence over time.

-

-

Data Analysis:

-

Calculate the rate of fluorescence quench.

-

Compare the quench rate in the presence of this compound to that of a vehicle control.

-

Significant inhibition or potentiation of the quench rate suggests a potential interaction with the ion channel.

-

Signaling Pathways Modulated by ANO1 Inhibition

ANO1 is implicated in various cellular signaling pathways that are crucial for cell proliferation, migration, and survival. Inhibition of ANO1 by compounds like this compound can, therefore, have significant downstream effects.

Caption: Simplified signaling pathways modulated by ANO1.

The diagram above illustrates that intracellular calcium activates ANO1. ANO1 activity can modulate key signaling nodes like the Epidermal Growth Factor Receptor (EGFR), which in turn influences downstream pro-survival and proliferative pathways such as the PI3K/Akt and MAPK/ERK pathways. This compound, by inhibiting ANO1, can disrupt these signaling cascades.

Experimental Workflow for Selectivity Profiling

A logical workflow is essential for efficiently characterizing the selectivity of a compound.

Caption: Tiered experimental workflow for selectivity profiling.

This workflow begins with precise, low-throughput methods to confirm on-target potency and selectivity against the most closely related protein. It then progresses to broader, high-throughput screens to identify potential off-target interactions across the proteome.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information regarding the selectivity of this compound is based on currently available public data, which is limited. A comprehensive selectivity profile would require further extensive experimental investigation.

The Physiological Role of the ANO1 Channel: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that has emerged as a critical player in a diverse array of physiological and pathophysiological processes.[1][2][3] Since its identification as the molecular entity underlying CaCCs, extensive research has illuminated its multifaceted roles in epithelial fluid secretion, smooth muscle contraction, neuronal excitability, and cell proliferation and migration.[3][4] Dysregulation of ANO1 function has been implicated in a range of diseases, including cancer, asthma, hypertension, and neuropathic pain, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core physiological roles of the ANO1 channel, detailing its biophysical properties, tissue distribution, involvement in key signaling pathways, and the experimental methodologies used to investigate its function.

Core Physiological Functions

ANO1's physiological significance stems from its ability to translate intracellular calcium signals into chloride ion fluxes across the cell membrane. This fundamental mechanism underpins its diverse functions in various tissues.

Epithelial Fluid and Electrolyte Secretion

In secretory epithelia, such as those lining the airways, intestines, and salivary glands, ANO1 is a key component of the machinery that drives fluid and electrolyte secretion. Located on the apical membrane of epithelial cells, ANO1, in concert with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), facilitates the efflux of chloride ions into the lumen. This chloride movement creates an osmotic gradient that draws water, leading to the hydration of mucosal surfaces and the production of secretions like saliva and mucus. The activation of ANO1 in these tissues is typically initiated by agonists that bind to G protein-coupled receptors (GPCRs), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and the subsequent release of calcium from intracellular stores.

Smooth Muscle Contraction

ANO1 plays a crucial role in regulating the contractility of smooth muscle in various organs, including the airways, blood vessels, and the gastrointestinal tract. In smooth muscle cells, an increase in intracellular calcium activates ANO1, leading to an efflux of chloride ions and membrane depolarization. This depolarization, in turn, activates voltage-gated calcium channels, resulting in a further influx of calcium and triggering muscle contraction. In the gastrointestinal tract, ANO1 is highly expressed in the interstitial cells of Cajal (ICCs), which act as pacemaker cells, generating the slow waves of electrical activity that coordinate gut motility.

Neuronal Excitability and Pain Sensation

In the nervous system, ANO1 contributes to neuronal excitability and has been particularly implicated in pain signaling. Expressed in nociceptive (pain-sensing) dorsal root ganglion (DRG) neurons, ANO1 can be activated by noxious heat (above 44°C) and inflammatory mediators that increase intracellular calcium. This activation leads to chloride efflux and depolarization of the neuron, bringing it closer to the threshold for firing an action potential and thus contributing to the sensation of pain.

Cell Proliferation and Cancer

A growing body of evidence has linked ANO1 to cell proliferation, migration, and tumorigenesis. Overexpression of ANO1 is observed in various cancers, including head and neck squamous cell carcinoma (HNSCC), breast cancer, and gastrointestinal stromal tumors (GIST). In these contexts, ANO1 is thought to promote cancer progression by modulating key signaling pathways that control cell growth and survival, such as the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways.

Quantitative Data on ANO1 Channel Properties

The function of the ANO1 channel is defined by its biophysical and pharmacological characteristics. The following tables summarize key quantitative data from the literature.

Table 1: Biophysical Properties of the ANO1 Channel

| Property | Value | Conditions/Notes |

| Single-Channel Conductance | ~3 pS | Reported in various cell types, including glomerular mesangial cells and vascular smooth muscle cells. |

| Ion Selectivity (Permeability Ratios) | SCN⁻ > I⁻ > NO₃⁻ > Br⁻ > Cl⁻ > F⁻ | This lyotropic sequence is characteristic of many anion channels. |

| PSCN/PCl: ~4.87 - 5.5 | Calculated using the Goldman-Hodgkin-Katz equation. | |

| PI/PCl: ~2.0 | ||

| PNO3/PCl: ~1.5 | ||

| PBr/PCl: ~1.2 | ||

| Ca²⁺ Sensitivity (EC₅₀) | 0.4 ± 0.1 µM to 5.9 ± 2.5 µM | Highly dependent on membrane voltage, with depolarization increasing Ca²⁺ sensitivity. |

| Splice variant dependent | Inclusion of splice segment 'b' reduces Ca²⁺ sensitivity by approximately 4-fold. | |

| Voltage Dependence | Outwardly rectifying at low [Ca²⁺]i | Becomes more linear at higher [Ca²⁺]i (>1 µM). |

| V₀.₅ of 64 ± 0.9 mV at 1 µM Ca²⁺ | V₀.₅ is the membrane potential for half-maximal activation. |

Table 2: Pharmacological Modulation of the ANO1 Channel

| Compound | Type | IC₅₀ / EC₅₀ | Notes |